Octyl-beta-D-glucopyranoside
Overview
Description
Octyl-beta-D-glucopyranoside: is a nonionic surfactant commonly used in biochemical and biophysical research. It is particularly effective in solubilizing membrane-bound proteins while maintaining their native state. This compound is derived from glucose and octanol, making it a glycoside with a well-defined chemical structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Synthesis: One common method involves mixing 2,3,4,6-tetra-acetyl bromo-glucose with octanol and zinc oxide.
Chemoenzymatic Synthesis: Another method involves using reverse hydrolysis reactions catalyzed by specific enzyme mutants in non-aqueous systems like organic solvents and ionic liquids.
Industrial Production Methods: : Industrial production often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Substitution: It can participate in substitution reactions where the octyl group can be replaced or modified under specific conditions.
Common Reagents and Conditions
Oxidation: TEMPO as an oxidant.
Substitution: Various organic solvents and catalysts depending on the desired substitution.
Major Products
Oxidation: Introduction of carboxyl groups into the molecule.
Substitution: Modified glucopyranoside derivatives with different alkyl or functional groups.
Scientific Research Applications
Chemistry
Biology
- Solubilizes membrane proteins for structural and functional studies .
- Used in the preparation of lipid vesicles and hybrid membranes for drug delivery .
Medicine
- Investigated for its potential in drug delivery systems due to its ability to form stable micelles and vesicles .
Industry
Mechanism of Action
Mechanism: : Octyl-beta-D-glucopyranoside exerts its effects primarily through its surfactant properties. It reduces surface tension and forms micelles, which can encapsulate hydrophobic molecules. This makes it effective in solubilizing membrane proteins and other hydrophobic substances .
Molecular Targets and Pathways
Comparison with Similar Compounds
Similar Compounds
Decyl beta-D-glucopyranoside: Similar structure but with a longer alkyl chain, leading to different micelle formation properties.
Triton X-100: Another nonionic surfactant but with a different chemical structure and solubilization properties.
Uniqueness
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGSGKPQLMEBJL-RKQHYHRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042234 | |
Record name | Octyl beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] White to off-white hygroscopic powder; [Alfa Aesar MSDS] | |
Record name | n-Octyl-beta-D-glucoside | |
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CAS No. |
29836-26-8, 41444-50-2 | |
Record name | Octyl β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29836-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Octyl-beta-D-glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029836268 | |
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Record name | Octyl beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octyl glucoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.317 | |
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Record name | 1-O-octyl-β-D-glucopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.337 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CAPRYLYL GLUCOSIDE | |
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